(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c1-14-7-9-15(10-8-14)11-12-25(23,24)22(2)13-16-5-3-4-6-17(16)18(19,20)21/h3-12H,13H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVVRFZKURNJI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide is a sulfonamide derivative with significant biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an ethenesulfonamide core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) indicate both bacteriostatic and bactericidal properties, suggesting that it can effectively inhibit bacterial growth and kill bacteria at certain concentrations .
- Anticancer Properties : Studies have demonstrated that derivatives of ethenesulfonamide exhibit potent anticancer effects. They inhibit cancer cell proliferation by targeting microtubules, which are crucial for cell division. Quantitative structure-activity relationship (QSAR) studies have identified key molecular descriptors that correlate with anticancer activity, highlighting the significance of electronic and steric factors in enhancing efficacy .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with some derivatives showing the ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in inflammation .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound and related compounds:
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various ethenesulfonamide derivatives against S. aureus and MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity, confirming the significance of structural modifications in optimizing therapeutic outcomes .
- Anticancer Mechanism : Research involving QSAR modeling on a series of ethenesulfonamide derivatives revealed that electronic properties significantly influence anticancer activity. The study utilized multiple linear regression to establish predictive models for assessing the potency of these compounds against cancer cell lines, demonstrating a high correlation between structural features and biological effectiveness .
- Inflammation Modulation : In vitro studies assessed the impact of ethenesulfonamides on NF-κB activation, revealing that specific substitutions could either enhance or inhibit inflammatory responses. This highlights the potential for designing compounds that selectively modulate inflammatory pathways .
Scientific Research Applications
Agricultural Applications
1. Fungicidal Activity
The compound's structural characteristics may allow it to function as a fungicide. Similar compounds have been utilized in agricultural formulations to control phytopathogenic fungi. Research indicates that active compound combinations involving sulfonamides can enhance the efficacy of fungicides, making them valuable in crop protection .
2. Plant Growth Regulation
In addition to fungicidal properties, compounds with similar structures have been investigated for their roles as plant growth regulators. These applications can improve crop yield and resilience against environmental stressors.
Materials Science Applications
1. Development of Functional Materials
The unique molecular structure of (E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide may lend itself to applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. Research into fluorinated compounds has shown promise in creating materials with enhanced stability and performance characteristics.
Case Studies and Research Findings
Q & A
Q. Table 1: Synthesis Parameters from Analogous Compounds
| Method | Yield | Key Conditions | Characterization Techniques | Reference |
|---|---|---|---|---|
| A | 48% | KCO, 60°C, DMF | H NMR, HRMS | |
| B | ~55% | EtN, RT, CHCl | NMR, IR |
How can researchers optimize reaction conditions to improve the yield of this compound?
(Advanced)
Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Pd, Rh) enhance coupling efficiency. For example, Rh-catalyzed C–Si bond activation improved silacycle formation in related systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in sulfonamide coupling .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) mitigates side reactions, as seen in silacyclopropane transformations .
Key Insight : Copper or zinc catalysts in aldehyde insertion reactions () improved regioselectivity by 20–30% in similar scaffolds, suggesting applicability here .
What analytical techniques are most effective for confirming structural integrity and purity?
Q. (Basic)
- NMR spectroscopy : H and C NMR resolve stereochemistry and substituent positions. For example, the E-isomer’s vinyl protons show coupling .
- HRMS : Validates molecular formula (e.g., [M+H] = 379.0302 for a related compound) .
- HPLC : Quantifies purity (>95% for biological assays) .
What advanced catalytic strategies are applicable for constructing the ethenesulfonamide core?
Q. (Advanced)
- Metal-mediated coupling : Palladium-catalyzed C–Si bond cleavage (e.g., in silacyclopropanes) enables regioselective ethene formation .
- Silylene transfer : Silver-catalyzed silylene transfer to allylic sulfides () could stabilize reactive intermediates during sulfonamide cyclization .
- Rhodium catalysis : Mild C–Si bond activation (25–50°C) minimizes decomposition, critical for trifluoromethyl-substituted analogs .
Mechanistic Note : Copper/zinc-mediated carbonyl insertion () may enhance electron-deficient aryl coupling, relevant for the trifluoromethyl group .
How does the trifluoromethyl group influence reactivity and biological activity?
Q. (Advanced)
- Electronic effects : The –CF group increases electrophilicity of the ethenesulfonamide core, enhancing nucleophilic attack susceptibility (e.g., in enzyme inhibition assays) .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, as observed in pharmacokinetic studies of related sulfonamides .
- Binding affinity : Trifluoromethyl groups improve hydrophobic interactions with protein pockets (e.g., COX-2 inhibition in ) .
How should researchers address contradictory data in published synthesis methods?
Q. (Advanced)
- Parameter mapping : Compare variables like catalyst (Pd vs. Rh), solvent (DMF vs. THF), and temperature. For example, (48% yield with KCO) vs. (70% with Rh) highlights catalyst impact .
- Statistical DoE : Design of Experiments (DoE) models isolate critical factors (e.g., solvent polarity, reaction time).
- Mechanistic validation : Use DFT calculations to confirm proposed pathways (e.g., Zr-mediated vs. Pd-mediated coupling in vs. 10) .
Recommendation : Reproduce conflicting protocols with strict controls (e.g., inert atmosphere, reagent purity) to identify reproducibility limits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
